molecular formula C7H11N3 B8723264 (4-ethylpyridin-2-yl)hydrazine

(4-ethylpyridin-2-yl)hydrazine

Cat. No.: B8723264
M. Wt: 137.18 g/mol
InChI Key: FDOWNLFBKGMCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Ethylpyridin-2-yl)hydrazine is a pyridine-based hydrazine derivative characterized by a pyridine ring substituted with an ethyl group at the 4-position and a hydrazine (-NH-NH₂) group at the 2-position. This compound belongs to a broader class of hydrazine derivatives, which are widely studied for their diverse chemical reactivity and biological applications.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

(4-ethylpyridin-2-yl)hydrazine

InChI

InChI=1S/C7H11N3/c1-2-6-3-4-9-7(5-6)10-8/h3-5H,2,8H2,1H3,(H,9,10)

InChI Key

FDOWNLFBKGMCFM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-ethylpyridin-2-yl)hydrazine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. For instance, the reaction of 4-ethyl-2-chloropyridine with hydrazine hydrate in a solvent such as ethanol or dioxane at elevated temperatures (ranging from 0-150°C) yields 4-ethyl-2-hydrazinopyridine .

Industrial Production Methods: Industrial production methods for 4-ethyl-2-hydrazinopyridine typically involve large-scale synthesis using similar nucleophilic substitution reactions. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (4-ethylpyridin-2-yl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridylhydrazones or triazolopyridines.

    Reduction: Reduction reactions can modify the hydrazine group to form amines or other derivatives.

    Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted pyridines.

Common Reagents and Conditions:

Major Products:

    Oxidation: 1,2,4-triazolo[4,3-a]pyridines.

    Reduction: Corresponding amines or hydrazones.

    Substitution: Various substituted pyridines depending on the reactants used.

Mechanism of Action

The mechanism of action of 4-ethyl-2-hydrazinopyridine and its derivatives often involves interaction with specific molecular targets. For instance, triazolopyridines derived from this compound can inhibit enzymes like human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and P38α mitogen-activated protein kinase (MAPK), which are involved in inflammatory pathways . The hydrazine group allows for the formation of reactive intermediates that can interact with various biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Hydrazine derivatives are distinguished by their substituents and core heterocyclic systems. Key comparisons include:

Compound Core Structure Substituents Key Functional Groups
(4-Ethylpyridin-2-yl)hydrazine Pyridine 4-Ethyl, 2-hydrazine Hydrazine, aromatic ring
1-(4-(3-Nitrophenyl)thiazol-2-yl)hydrazine derivatives Thiazole 3-Nitrophenyl, pyridinylidene Hydrazone, nitro group
Phenyl hydrazine derivatives Pyridazinone 4-Methylphenyl, phenyl Hydrazine, carbonyl group
Triazole-linked acetohydrazides Triazole Ethyl/fluorophenyl, pyridinyl Hydrazide, sulfanyl group

However, nitro or carbonyl groups in other derivatives (e.g., compounds from ) may enhance electron-withdrawing effects, altering reactivity in condensation or cyclization reactions.

Physical and Spectral Properties

  • IR and NMR Signatures : Hydrazine derivatives typically show IR peaks for -NH-NH- (3387 cm⁻¹) and C=O (1713 cm⁻¹) groups . For this compound, the ethyl group would produce δ 1.2–1.4 ppm (CH₃) and δ 2.5–2.7 ppm (CH₂) in ¹H NMR, distinct from phenyl-substituted analogs (δ 7.0–8.5 ppm) .
  • Thermal Stability: Pyridazinones (e.g., compound 2 in ) exhibit high melting points (~306°C), suggesting that this compound may also display robust thermal stability due to aromatic and hydrogen-bonding networks .

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